4-Fluoro-3-methoxymandelic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-methoxymandelic acid is a derivative of mandelic acid, characterized by the presence of a fluorine atom at the 4th position and a methoxy group at the 3rd position on the aromatic ring. This compound belongs to the class of aromatic α-hydroxy carboxylic acids, which are known for their diverse applications in pharmaceuticals, cosmetics, and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methoxymandelic acid typically involves the introduction of fluorine and methoxy groups onto the mandelic acid backbone. One common method is the electrophilic aromatic substitution reaction, where fluorine is introduced using a fluorinating agent such as Selectfluor. The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups to ensure selective substitution. The use of catalysts and optimized reaction conditions can enhance yield and purity. Enzymatic synthesis methods are also being explored for their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-methoxymandelic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 4-fluoro-3-methoxybenzaldehyde or 4-fluoro-3-methoxybenzoic acid.
Reduction: Formation of 4-fluoro-3-methoxybenzyl alcohol.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-methoxymandelic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its structural similarity to natural metabolites.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methoxymandelic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially altering their activity. The methoxy group can influence the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
- 3-Fluoro-4-methoxymandelic acid
- 4-Hydroxy-3-methoxymandelic acid
- 3,4-Dihydroxymandelic acid
Comparison: 4-Fluoro-3-methoxymandelic acid is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability and selectivity in certain reactions, making it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C9H9FO4 |
---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
2-(4-fluoro-3-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9FO4/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
InChI Key |
RQLBYQAWBBRAIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(=O)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.